molecular formula C12H16O3 B2878974 Benzyl 3-hydroxypentanoate CAS No. 2138559-81-4

Benzyl 3-hydroxypentanoate

Cat. No.: B2878974
CAS No.: 2138559-81-4
M. Wt: 208.257
InChI Key: XHAUWJOVYCAKFT-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxypentanoate is an ester derivative of 3-hydroxypentanoic acid, where the hydroxyl group at the third carbon of the pentanoate chain is esterified with a benzyl alcohol moiety. For example, isotopic labeling studies on 3-hydroxypentanoate derivatives (e.g., [3,3,5,5,5-²H₅]levulinate) highlight its metabolic interconversion with 3-ketopentanoate, suggesting reactivity patterns relevant to enzymatic pathways .

Properties

IUPAC Name

benzyl 3-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAUWJOVYCAKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypentanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-hydroxypentanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-oxopentanoic acid or 3-hydroxypentanoic acid.

    Reduction: Formation of benzyl 3-hydroxypentanol.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of benzyl 3-hydroxypentanoate involves its hydrolysis in biological systems to release benzyl alcohol and 3-hydroxypentanoic acid. These products can then participate in various metabolic pathways. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which facilitates the release of the active components.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Esters
Compound Boiling Point (°C) Solubility (Water) logP (Predicted)
This compound* ~250–300 Low 2.1
Methyl 2,4-dichlorobenzoate 285–290 Insoluble 3.5
Benzyl alcohol 205 Slightly soluble 1.1

*Estimated based on structural analogs ().

Table 2: Regulatory and Identification Data
Compound CAS Number EPA ID
Benzyl alcohol 100-52-7 19505
Methyl benzoate 25567-11-7 233361
3-Pentanone, 2-methyl- 565-69-5 685883

(Data from )

Biological Activity

Benzyl 3-hydroxypentanoate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and 3-hydroxypentanoic acid. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}O3_3
  • Molecular Weight : 208.25 g/mol

The exact mechanism of action for this compound remains largely unexplored due to limited studies. However, related compounds have demonstrated various biochemical interactions:

  • Oxidation : The hydroxyl group can undergo oxidation to form ketones or carboxylic acids.
  • Reduction : The ester can be reduced to yield alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The benzyl group can participate in nucleophilic substitution reactions.

These reactions suggest that this compound may interact with biological systems through metabolic transformations, which could lead to cytotoxic or genotoxic effects, similar to related compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on phenolic compounds show that hydroxycinnamic acids have antibacterial effects, suggesting a potential avenue for exploring the antimicrobial efficacy of this compound .

Cytotoxicity Studies

A study highlighted the cytotoxic effects of related benzyl derivatives, indicating that they could inhibit cell growth through mechanisms involving histone deacetylase (HDAC) activity. Although specific data on this compound is lacking, it is plausible that it may exhibit similar biological activities based on structural similarities .

Case Studies

  • Biotransformation Studies :
    • A study demonstrated the enantioselective reduction of benzyl acetoacetate by various microorganisms, leading to the formation of chiral alcohols. This process underscores the potential for using this compound in biocatalysis and its role in synthesizing biologically active compounds .
  • Polymer Applications :
    • Investigations into biodegradable polymers have shown that compounds like this compound could serve as intermediates in synthesizing polyhydroxyalkanoates (PHAs), which are known for their biocompatibility and biodegradability. This application highlights its relevance in drug delivery systems and tissue engineering .

Research Findings

Study Findings
Investigated oxidative and reductive transformations of related esters.
Demonstrated high enantioselectivity in microbial reductions involving benzyl derivatives.
Found significant HDAC activity in structurally related compounds indicating potential cytotoxicity.
Showed antimicrobial properties of phenolic compounds suggesting similar activity for benzyl derivatives.

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